3-Undecylbenzene-1,2-diol
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Overview
Description
3-Undecylbenzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and an undecyl chain at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Undecylbenzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of 3-undecylbenzene. This can be done using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
3-Undecylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used
Scientific Research Applications
3-Undecylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Undecylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The undecyl chain provides hydrophobic interactions, which can influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the undecyl chain.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Different hydroxyl group positions.
Uniqueness
3-Undecylbenzene-1,2-diol is unique due to the presence of the long undecyl chain, which imparts distinct physical and chemical properties compared to other dihydroxybenzenes. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in biology and industry .
Properties
CAS No. |
21704-31-4 |
---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-undecylbenzene-1,2-diol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(18)17(15)19/h11,13-14,18-19H,2-10,12H2,1H3 |
InChI Key |
LSOWJXYTQNMRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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